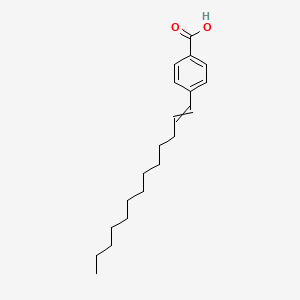
(E)-4-(tridec-1-enyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tridec-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C20H30O2. It consists of a benzoic acid core with a tridec-1-en-1-yl group attached to the fourth carbon of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tridec-1-en-1-yl)benzoic acid typically involves the reaction of tridec-1-en-1-yl bromide with sodium benzoate in a suitable solvent under controlled conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Tridec-1-en-1-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of 4-(tridec-1-en-1-yl)benzoic acid can lead to the formation of tridec-1-en-1-ylbenzoic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(Tridec-1-en-1-yl)benzoic acid has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
4-(Tridec-1-en-1-yl)benzoic acid can be compared with other similar compounds, such as benzoic acid derivatives with different alkyl or alkenyl groups. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of 4-(tridec-1-en-1-yl)benzoic acid lies in its specific structure and the resulting effects on its reactivity and interactions.
Comparación Con Compuestos Similares
Benzoic acid
4-(Dec-1-en-1-yl)benzoic acid
4-(Undec-1-en-1-yl)benzoic acid
4-(Dodec-1-en-1-yl)benzoic acid
Propiedades
Fórmula molecular |
C20H30O2 |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
4-tridec-1-enylbenzoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)20(21)22/h12-17H,2-11H2,1H3,(H,21,22) |
Clave InChI |
HMPHXVJGYWELBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















